molecular formula C15H14N2O4S B1684142 Belinostat CAS No. 866323-14-0

Belinostat

カタログ番号: B1684142
CAS番号: 866323-14-0
分子量: 318.3 g/mol
InChIキー: NCNRHFGMJRPRSK-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed by TopoTarget and Spectrum Pharmaceuticals for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound has received approval as monotherapy for this indication in the United States under the Food and Drug Administration’s accelerated approval program .

準備方法

Synthetic Routes and Reaction Conditions: Belinostat can be synthesized using benzoic acid as the initial material. The synthesis involves six reaction steps, including the formation of intermediates and final product purification .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.

化学反応の分析

Types of Reactions: Belinostat undergoes various chemical reactions, including complexation with metal ions such as copper (II). This complexation prevents premature metabolic inactivation and enhances its anti-cancer activity .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as benzoic acid, sulfonamide, and hydroxamic acid. The reaction conditions include controlled temperature and pH to ensure the desired chemical transformations.

Major Products Formed: The major product formed from the synthesis of this compound is the final active pharmaceutical ingredient, which is used in the treatment of peripheral T-cell lymphoma.

科学的研究の応用

Peripheral T-Cell Lymphoma

The most notable application of belinostat is in the treatment of relapsed or refractory PTCL. The FDA granted accelerated approval for this compound on July 3, 2014, based on data from a pivotal phase II trial (BELIEF) that demonstrated its efficacy in this patient population.

  • Study Design : The BELIEF trial enrolled 129 patients with confirmed PTCL who had received a median of two prior systemic therapies. Patients received this compound at a dose of 1,000 mg/m² via intravenous infusion over five days every 21 days .
  • Efficacy Results : The overall response rate was 25.8%, with 10.8% achieving complete responses and 15% partial responses. The median duration of response was reported at 13.6 months .
  • Safety Profile : Common grade 3 to 4 adverse events included anemia (10.8%), thrombocytopenia (7%), and dyspnea (6.2%) .

Combination Therapy

This compound has also been studied in combination with other chemotherapeutic agents to enhance its efficacy against various cancers:

  • With Paclitaxel and Carboplatin : Research suggests that this compound can be effectively combined with paclitaxel and carboplatin for treating resistant cancer types, potentially increasing response rates while maintaining a favorable toxicity profile .
  • Malignant Mesothelioma : In a phase II study evaluating this compound in patients with malignant mesothelioma who had progressed after standard chemotherapy, some patients experienced disease stabilization despite no objective tumor responses being recorded .

Case Study: Efficacy in PTCL

A multicenter study involving patients with relapsed or refractory PTCL highlighted that this compound not only provided a manageable safety profile but also resulted in durable responses among heavily pretreated populations .

Parameter Value
Total Patients Enrolled129
Overall Response Rate25.8%
Complete Response Rate10.8%
Partial Response Rate15%
Median Duration of Response13.6 months

Case Study: Combination Therapy

In an exploratory study combining this compound with other agents, preliminary results indicated enhanced efficacy against resistant cancer types, suggesting that this compound could serve as a backbone therapy in multi-drug regimens .

作用機序

Belinostat inhibits the activity of histone deacetylase enzymes, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. This inhibition leads to the accumulation of acetylated histones and other proteins, increasing the expression of tumor-suppressor genes . The mechanism of action involves the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .

類似化合物との比較

  • Vorinostat
  • Romidepsin
  • Panobinostat

Belinostat stands out due to its specific molecular structure and its efficacy in overcoming resistance to chemotherapy drugs.

生物活性

Belinostat is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a pan-HDAC inhibitor , affecting Class I, II, and IV HDAC isoforms. By inhibiting these enzymes, this compound prevents the deacetylation of histones and non-histone proteins, leading to increased acetylation levels. This alteration in acetylation status promotes the expression of tumor-suppressor genes, induces cell cycle arrest, and enhances apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Not thoroughly documented.
  • Volume of Distribution : Approximately 409 ± 76.7 L.
  • Protein Binding : High, with 92.9% to 95.8% bound to plasma proteins.
  • Metabolism : Primarily through hepatic UGT1A1, CYP2A6, CYP2C9, and CYP3A4 pathways.
  • Elimination : About 40% excreted renally as metabolites; less than 2% as unchanged drug.
  • Half-life : Approximately 1.1 hours .

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy against PTCL and other malignancies. Its approval by the FDA in July 2014 was based on promising results from pivotal trials demonstrating an overall response rate (ORR) of 46% in patients with angioimmunoblastic T-cell lymphoma (AITL) .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePatient PopulationTreatment RegimenResponse Rate (%)Key Findings
Phase II TrialRefractory PTCL patientsThis compound monotherapy26Significant activity noted; manageable toxicity
Combination TherapySolid tumors + PTCLThis compound + chemotherapy agentsVariesEnhanced response rates observed in combination
Pivotal TrialAITL patientsThis compound46Established efficacy in a specific subtype

Case Studies

Several case studies have highlighted the potential of this compound in combination therapies. For instance:

  • Case Study 1 : A patient with refractory PTCL received this compound combined with bortezomib. The synergistic effect resulted in significant tumor regression, demonstrating a combination index (CI) of 0.36, indicating strong synergy .
  • Case Study 2 : In a cohort study involving patients with multiple myeloma, this compound derivatives showed enhanced potency compared to standard this compound. One derivative exhibited an IC50 value of 0.090 μM, which is significantly more potent than the original compound .

Research Findings

Recent studies have explored the broader implications of this compound beyond PTCL:

  • Combination Therapies : Research indicates that this compound may enhance the efficacy of other agents like proteasome inhibitors and BCL2 inhibitors in various hematologic malignancies .
  • Mechanistic Insights : Investigations into the molecular pathways affected by this compound reveal its role in modulating gene expression related to cellular proliferation and apoptosis .

特性

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194378
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

866323-14-0, 414864-00-9
Record name Belinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866323-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat
Reactant of Route 2
Belinostat
Reactant of Route 3
Belinostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。